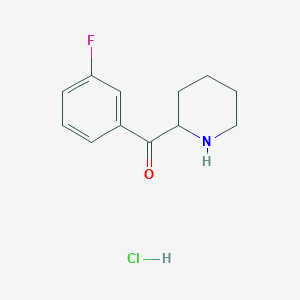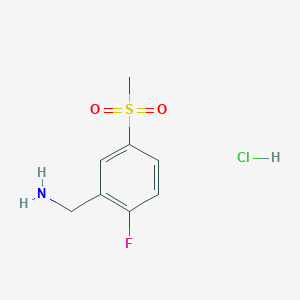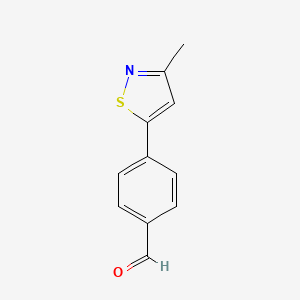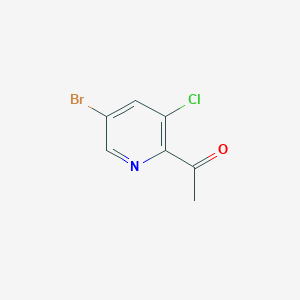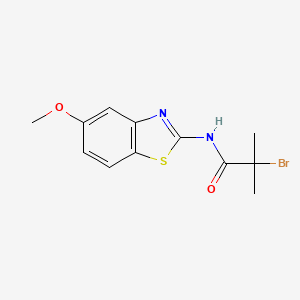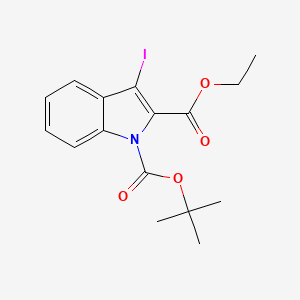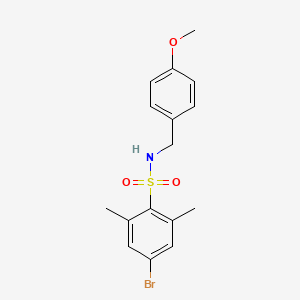
4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide
Overview
Description
“4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14BrNO3S . It has a molecular weight of 356.241 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide” can be represented by the SMILES string: COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br .Scientific Research Applications
Photodynamic Therapy Applications
A study conducted by Pişkin, Canpolat, and Öztürk (2020) on a zinc phthalocyanine derivative substituted with a new benzenesulfonamide derivative group containing a Schiff base, highlighted its potential for photodynamic therapy in cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Zinc Phthalocyanine
Öncül, Öztürk, and Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They explored its photophysical and photochemical properties in dimethyl sulfoxide, revealing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Spectroscopic and Photophysicochemical Properties
Another study by the same authors in 2022 investigated the effects of benzenesulfonamide derivatives containing different bioactive groups on the spectroscopic, aggregation, photophysical, and photochemical properties of zinc(II) phthalocyanine. This compound showed promise as a potential photosensitizer candidate in photodynamic therapy, an effective alternative therapy in cancer treatment, due to its good solubility and favorable fluorescence and photostability properties (Öncül, Öztürk, & Pişkin, 2022).
Bromination of Related Compounds
Nakatani et al. (1984) studied the bromination reaction of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds. This research contributed to understanding the bromination patterns and behaviors in similar chemical structures, providing insights that could be applicable to the study of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide (Nakatani et al., 1984).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-11-8-14(17)9-12(2)16(11)22(19,20)18-10-13-4-6-15(21-3)7-5-13/h4-9,18H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWFFPKYPALXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



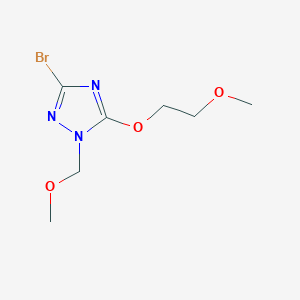
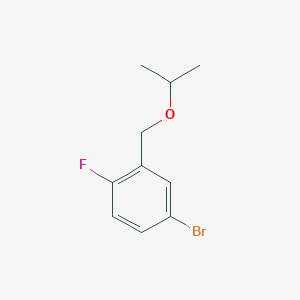
![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)
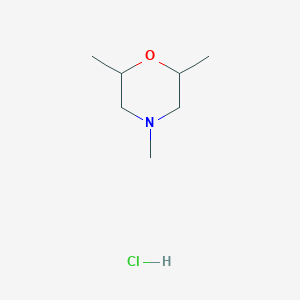
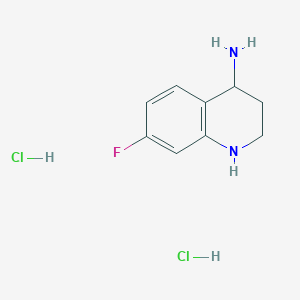
![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
